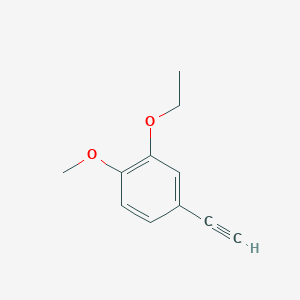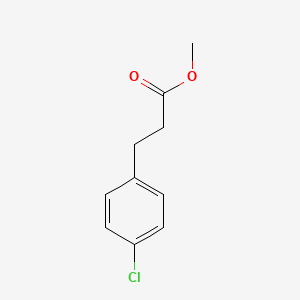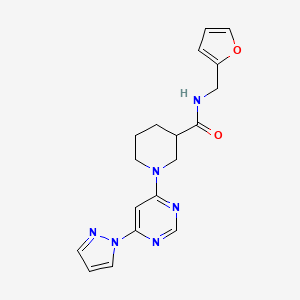![molecular formula C8H6OS2 B2791477 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one CAS No. 39131-69-6](/img/structure/B2791477.png)
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one” is a compound consisting of two fused thiophene rings . It is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap . It is part of the thienothiophene family, which are attractive candidates due to their vast applications in natural and physical sciences .
Synthesis Analysis
The compound and its derivatives have been synthesized using Pd-catalyzed Stille or Suzuki coupling reactions . These compounds were prepared using a straightforward synthetic route . Different methodologies have been adopted to synthesize thienothiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C8H6OS2 . There are four regioisomers of thienothiophene, based on the orientation of two sulphur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it reacts with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It also reacts with various isothiocyanatoketones and acylguanidines derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.27 . The compound is not stable and needs to be protected by nitrogen .Mecanismo De Acción
Target of Action
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives have been found to interact with various targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be involved .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high yield. This compound-based semiconductors have shown high charge carrier mobility and good stability, making them suitable for use in electronic devices. However, the limitations of this compound include its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one. One direction is the synthesis of this compound derivatives with improved solubility and electronic properties. Another direction is the use of this compound-based semiconductors in the fabrication of more efficient organic electronic devices. The potential applications of this compound in the field of biotechnology, such as drug delivery and biosensors, also warrant further investigation. Overall, this compound has shown great potential for use in various scientific research fields, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one involves the reaction of 2-thiophenethanol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The reaction yields this compound as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one has shown potential applications in various scientific research fields, including organic electronics and optoelectronics. This compound has been used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. This compound-based semiconductors have shown high charge carrier mobility and good stability, making them suitable for use in electronic devices.
Safety and Hazards
Propiedades
IUPAC Name |
1-thieno[3,2-b]thiophen-5-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS2/c1-5(9)7-4-8-6(11-7)2-3-10-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDWFFQLTUGTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)



![4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2791411.png)
![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)

![3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2791416.png)
![8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2791417.png)